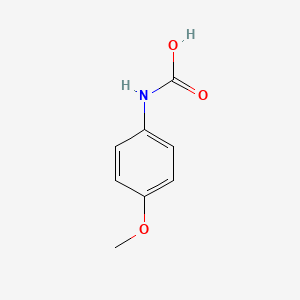
(4-methoxyphenyl)carbamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-methoxyphenyl)carbamic acid can be achieved through several methods. One common approach involves the reaction of p-methoxyaniline with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{p-Methoxyaniline} + \text{Phosgene} \rightarrow \text{this compound} ]
The reaction is typically carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more scalable methods. One such method includes the use of carbon dioxide (CO2) and amines in the presence of catalysts to form carbamates. This approach is environmentally friendly and offers a sustainable route for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxyphenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (4-hydroxyphenyl)carbamic acid.
Reduction: The carbamic acid group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products:
Oxidation: (4-Hydroxyphenyl)carbamic acid.
Reduction: p-Methoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)carbamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)carbamic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The carbamic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its activity.
Comparison with Similar Compounds
Carbamic acid: The parent compound with the formula H2NCOOH.
(4-Hydroxyphenyl)carbamic acid: A derivative with a hydroxyl group instead of a methoxy group.
p-Methoxyaniline: The precursor used in the synthesis of (4-methoxyphenyl)carbamic acid.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various chemical processes.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(4-methoxyphenyl)carbamic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-2-6(3-5-7)9-8(10)11/h2-5,9H,1H3,(H,10,11) |
InChI Key |
VZQDNZQCQKJHNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
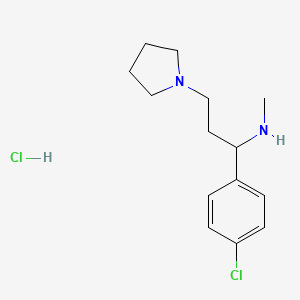
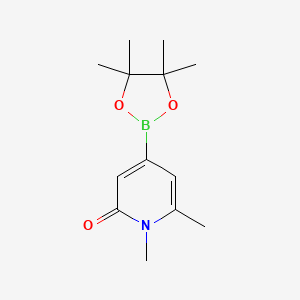
amine](/img/structure/B13002402.png)
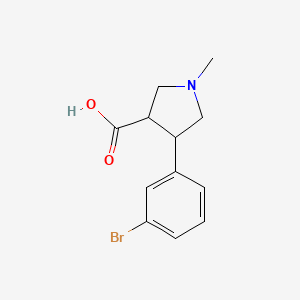
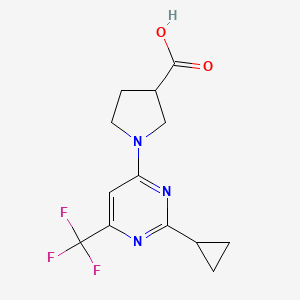
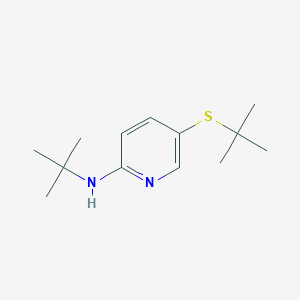
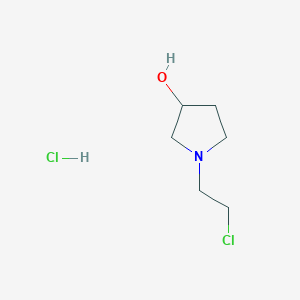
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
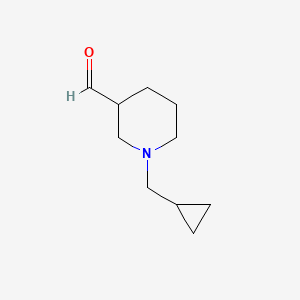
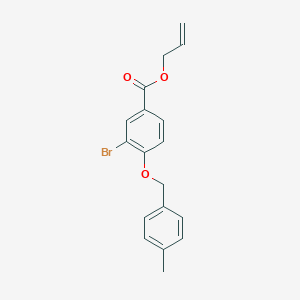
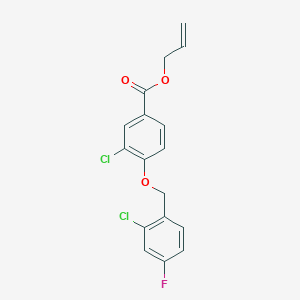
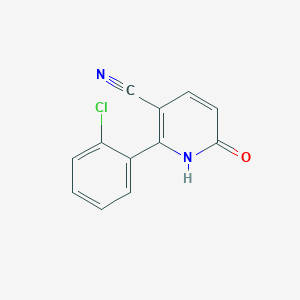
![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
